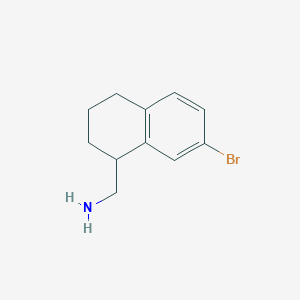
(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C11H14BrN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the following steps:
Bromination: 1,2,3,4-tetrahydronaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 7-position.
Amination: The resulting 7-bromo-1,2,3,4-tetrahydronaphthalene is then reacted with methanamine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
科学的研究の応用
(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context of its use.
類似化合物との比較
Similar Compounds
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.
7-Bromo-1,2,3,4-tetrahydroquinoline: A related compound with a quinoline structure.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another brominated compound with a different core structure.
Uniqueness
(7-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is unique due to its specific combination of a bromine atom and an amine group on a tetrahydronaphthalene scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
(7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3,7,13H2 |
InChIキー |
FAHLBMCISPWWKN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


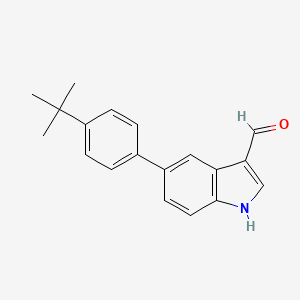
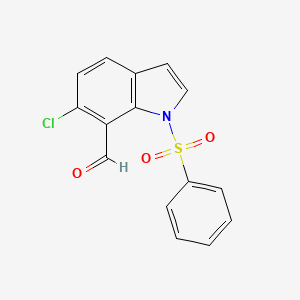

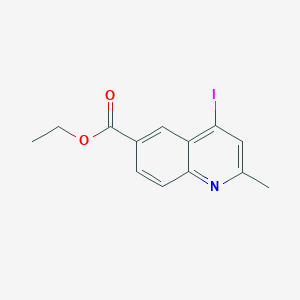
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)

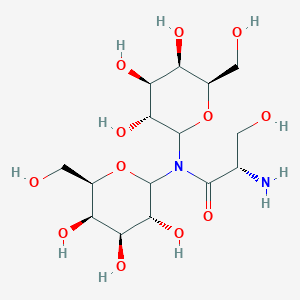
![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
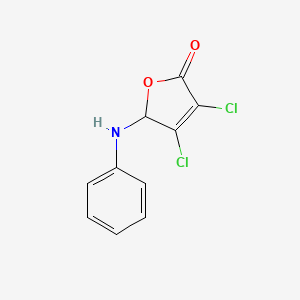
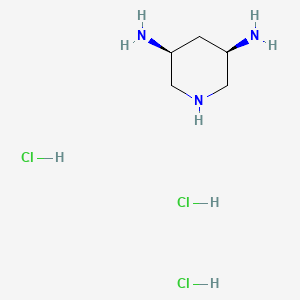

![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
